Thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-2-carboxylate is a monocarboxylic acid anion that is the conjugate base of thiophene-2-carboxylic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a thiophene-2-carboxylic acid.
Scientific Research Applications
Synthesis and Characterization
Thiophene-2-carboxylate is used in the synthesis of various compounds. Yang et al. (2002) described its use in creating polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds, highlighting its utility in developing materials with liquid crystalline, photochromic, and other functional properties (Yang et al., 2002). Iitsuka et al. (2013) reported its application in the regioselective C3-alkenylation of thiophene-2-carboxylic acids, expanding the versatility in synthesizing various substituted thiophenes (Iitsuka et al., 2013).
Biological Activity and Pharmaceutical Research
Mabkhot et al. (2017) synthesized new thiophene derivatives that showed promising antibacterial and antifungal activities, demonstrating the potential of this compound in drug discovery (Mabkhot et al., 2017).
Materials Science and Chemistry
Borsato et al. (2002) utilized copper(I) thiophen-2-carboxylate in the trimerization of certain olefins, indicating its role in the synthesis of complex organic compounds (Borsato et al., 2002). Chen et al. (2019) discussed the use of carboxylate-functionalized polymers containing thiophene units for organic solar cells, underlining its significance in the field of renewable energy (Chen et al., 2019).
Environmental and Analytical Applications
Zhao et al. (2017) developed metal-organic frameworks using thiophene-based dicarboxylate, which showed efficient luminescence sensing and pesticide removal capabilities (Zhao et al., 2017). Gipson et al. (2009) synthesized this compound ester-based liquid crystals, indicating its use in advanced material design (Gipson et al., 2009).
Properties
Molecular Formula |
C5H3O2S- |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
thiophene-2-carboxylate |
InChI |
InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/p-1 |
InChI Key |
QERYCTSHXKAMIS-UHFFFAOYSA-M |
SMILES |
C1=CSC(=C1)C(=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C(=O)[O-] |
Synonyms |
2-thiophencarboxylic acid 2-thiophene carboxylic acid 2-thiophenic acid sodium thiophenecarboxylate thiophene-2-carboxylate thiophene-2-carboxylate, 2-(14)C-labeled thiophene-2-carboxylate, sodium salt thiophene-2-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.